
1,4-Dibromo-2-(heptyloxy)-5-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2-(heptyloxy)-5-methoxybenzene is an organic compound belonging to the class of bromobenzenes It is characterized by the presence of two bromine atoms, a heptyloxy group, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-(heptyloxy)-5-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2-(heptyloxy)-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen, resulting in the formation of the corresponding benzene derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of heptyloxy-methoxybenzene derivatives.
Oxidation: Formation of heptyloxy-methoxybenzaldehyde or heptyloxy-methoxybenzoic acid.
Reduction: Formation of heptyloxy-methoxybenzene.
Applications De Recherche Scientifique
1,4-Dibromo-2-(heptyloxy)-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dibromo-2-(heptyloxy)-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the heptyloxy and methoxy groups can engage in hydrophobic and hydrogen bonding interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with two methoxy groups instead of a heptyloxy group.
1,4-Dibromo-2-(heptyloxy)benzene: Lacks the methoxy group.
1,4-Dibromo-2,5-bis(heptyloxy)benzene: Contains two heptyloxy groups instead of one.
Uniqueness
1,4-Dibromo-2-(heptyloxy)-5-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both heptyloxy and methoxy groups allows for diverse interactions and applications in various fields.
Propriétés
Numéro CAS |
137436-33-0 |
|---|---|
Formule moléculaire |
C14H20Br2O2 |
Poids moléculaire |
380.11 g/mol |
Nom IUPAC |
1,4-dibromo-2-heptoxy-5-methoxybenzene |
InChI |
InChI=1S/C14H20Br2O2/c1-3-4-5-6-7-8-18-14-10-11(15)13(17-2)9-12(14)16/h9-10H,3-8H2,1-2H3 |
Clé InChI |
RECAHDKHLCKMHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=C(C=C(C(=C1)Br)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


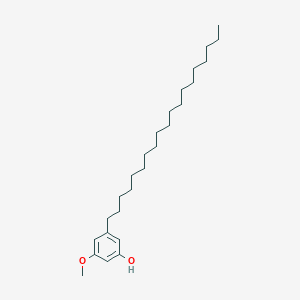
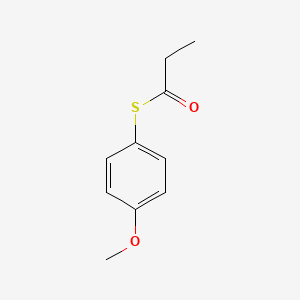
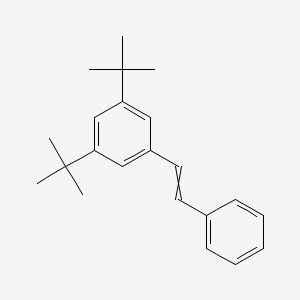
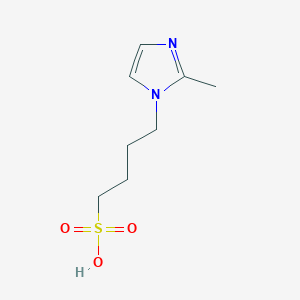
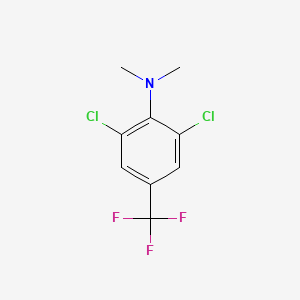
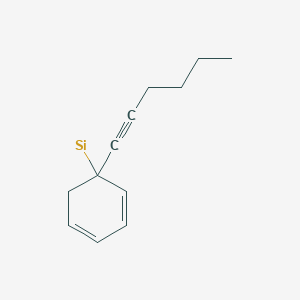

![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
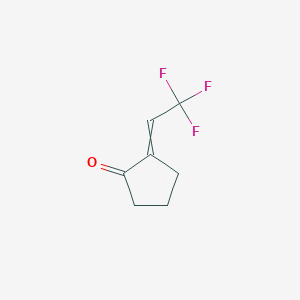
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
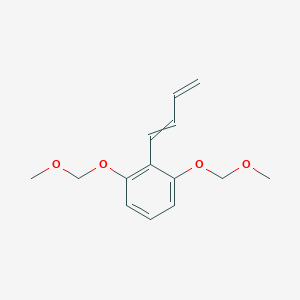
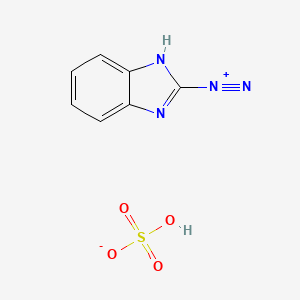
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)
